molecular formula C16H23BrN2O2 B5699579 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide

2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B5699579
M. Wt: 355.27 g/mol
InChI Key: RCWIWJLGMOURTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves the inhibition of the dopamine D3 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the dopamine D3 receptor, the compound reduces the activity of this pathway, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its antagonistic activity on the dopamine D3 receptor. The compound has been shown to reduce the release of dopamine in the mesolimbic pathway, which is associated with the reward system. This effect has been linked to the compound's potential therapeutic effects in addiction and other psychiatric disorders. Additionally, the compound has been shown to have minimal effects on other dopamine receptors, which reduces the risk of unwanted side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors. Additionally, the compound has been shown to have good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, one limitation of using this compound is its potential toxicity at high doses, which requires careful dosing and monitoring in experiments.

Future Directions

There are several future directions for the use of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in scientific research. One area of interest is the potential therapeutic use of the compound in addiction and other psychiatric disorders. Further studies are needed to investigate the efficacy and safety of the compound in animal models and clinical trials. Additionally, the compound's selectivity for the dopamine D3 receptor makes it a promising tool for studying the role of this receptor in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves the reaction of 3-bromophenol with propylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield the final compound. The synthesis method is straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively used in scientific research as a tool to study the dopamine D3 receptor. It has been shown to be a potent and selective antagonist of this receptor, which is involved in the regulation of reward, motivation, and addiction. The compound has been used to investigate the role of the dopamine D3 receptor in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-2-8-19-9-6-14(7-10-19)18-16(20)12-21-15-5-3-4-13(17)11-15/h3-5,11,14H,2,6-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWIWJLGMOURTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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